1-[(3-chlorophenyl)methyl]-N-(2-methylsulfanylphenyl)-6-oxopyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-[(3-chlorophenyl)methyl]-N-(2-methylsulfanylphenyl)-6-oxopyridine-3-carboxamide" is a derivative of pyridinecarboxamide, which is a class of compounds known for their diverse biological activities. The presence of chlorophenyl and methylsulfanylphenyl groups suggests potential for interaction with biological targets, possibly leading to pharmacological effects.
Synthesis Analysis
The synthesis of related chlorophenylpyridinecarboxamides has been reported in the literature. For instance, a series of N-(chlorophenyl)pyridinecarboxamides were synthesized by reacting substituted pyridinecarbonyl chlorides with aminochlorobenzenes under various conditions . Another synthesis approach involved the reaction of 2-chloro-3-amino-4-methylpyridine with 2-chloropyridine-3-carboxylic acid, optimizing the reaction conditions to achieve high yield and purity . These methods provide a foundation for the synthesis of the compound , suggesting that similar strategies could be employed.
Molecular Structure Analysis
The molecular structure of chlorophenylpyridinecarboxamides has been characterized by single crystal structures, revealing that these compounds can exhibit different hydrogen bonding modes and molecular planarity influenced by intramolecular interactions . The presence of chloro and methyl groups can lead to various isomorphous structures, as seen in the related compounds. The molecular structure of the specific compound of interest would likely show similar characteristics, with the potential for unique interactions due to the methylsulfanyl group.
Chemical Reactions Analysis
The chemical reactivity of chlorophenylpyridinecarboxamides can be influenced by the substituents on the aromatic rings. The electronic properties of the chloro and methyl groups can affect the interaction landscapes of these molecules, potentially leading to a variety of chemical reactions . The metabolic transformation of a related compound has been observed in rats, where a chlorophenylpyridine ethanol derivative was metabolized into a hypocholesteremic agent . This suggests that the compound may also undergo metabolic reactions that could modify its biological activity.
Physical and Chemical Properties Analysis
The physical properties, such as melting temperatures, of chlorophenylpyridinecarboxamides have been correlated with lattice energy and molecular symmetry, following Carnelley’s rule. The melting points can be predicted from a linear regression of these variables . The chemical properties, including the electrostatic component and hydrogen bond strength, have been analyzed in relation to the melting temperatures. The specific compound "this compound" would likely exhibit physical and chemical properties that are consistent with these findings, although the presence of the methylsulfanyl group may introduce additional complexity.
Scientific Research Applications
Hydrogen Bonding in Enaminones
The crystal structures of anticonvulsant enaminones, which include compounds structurally related to the queried chemical, show distinct hydrogen bonding and molecular conformations. These findings highlight the importance of molecular structure in the pharmacological activity of compounds (Kubicki, Bassyouni, & Codding, 2000).
Ring Cleavage Reaction of 1,3-Oxazine-2,4(3H)-dione Derivatives
The study on ring cleavage reactions of oxazine derivatives, including chlorophenyl-containing compounds, underscores the synthetic utility of these reactions in generating biologically active molecules (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989).
Antimicrobial Agents from Quinazolinone and Thiazolidinone
A series of compounds, incorporating chlorophenyl motifs similar to the queried molecule, have been synthesized and tested for their antibacterial and antifungal activities, showcasing the potential of these structures in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Aromatic Polyamides with Enhanced Properties
Research into aromatic polyamides containing n-alkylphenylimide units has demonstrated improved thermal stability and solubility, indicating the value of incorporating specific chemical groups into polymers for materials science applications (Choi & Jung, 2004).
Synthesis of Tetrahydropyrimidine-Thiones as Biological Agents
The synthesis of N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide and its derivatives for antimicrobial activity assessment highlights the intersection of organic synthesis and medicinal chemistry in the quest for new therapeutic agents (Akbari et al., 2008).
properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-N-(2-methylsulfanylphenyl)-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2S/c1-26-18-8-3-2-7-17(18)22-20(25)15-9-10-19(24)23(13-15)12-14-5-4-6-16(21)11-14/h2-11,13H,12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPHNZXREUZHHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.